

The Structural Elucidation of H-Met-Thr-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of the dipeptide **H-Met-Thr-OH**, formed from the amino acids Methionine (Met) and Threonine (Thr). This document details the constituent amino acids, the formation of the peptide bond, and the resultant molecular architecture, offering valuable insights for researchers in the fields of biochemistry, drug discovery, and protein engineering.

Introduction to the Constituent Amino Acids

The fundamental building blocks of the **H-Met-Thr-OH** dipeptide are the amino acids L-Methionine and L-Threonine. Understanding their individual structures is crucial to comprehending the final dipeptide assembly.

1.1 L-Methionine (Met)

Methionine is one of the two sulfur-containing proteinogenic amino acids.[1] Its chemical formula is $C_5H_{11}NO_2S$.[1] The structure consists of a central alpha-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a distinctive side chain: -(CH₂)₂SCH₃.[1] This thioether side chain is nonpolar and contributes to the hydrophobic interactions within protein structures.

1.2 L-Threonine (Thr)



Threonine is an essential amino acid with the chemical formula C₄H₉NO₃.[2] Its structure is characterized by a central alpha-carbon connected to an amino group, a carboxyl group, a hydrogen atom, and a polar side chain containing a hydroxyl group: -CH(OH)CH₃.[2][3] The presence of this hydroxyl group allows Threonine to participate in hydrogen bonding and post-translational modifications such as phosphorylation.[3]

The Peptide Bond: Formation of the Dipeptide

The linkage between Methionine and Threonine in **H-Met-Thr-OH** is a covalent peptide bond. This bond is formed through a dehydration synthesis or condensation reaction.[2] In this process, the carboxyl group (-COOH) of Methionine reacts with the amino group (-NH₂) of Threonine. A molecule of water is eliminated, and the carbon atom of Methionine's carboxyl group becomes linked to the nitrogen atom of Threonine's amino group.[2][4]

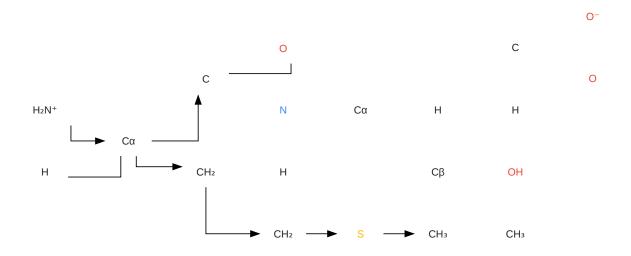
The resulting CO-NH linkage is the peptide bond.[4] By convention, the amino acid with the free amino group is the N-terminus (in this case, Methionine), and the amino acid with the free carboxyl group is the C-terminus (Threonine). Therefore, the full name is L-methionyl-L-threonine.

The Structure of H-Met-Thr-OH

The final structure of **H-Met-Thr-OH** incorporates the backbones of both amino acids linked by the peptide bond, with their respective side chains extending from the alpha-carbons. The "H-" at the beginning signifies the free amino group at the N-terminus of Methionine, and the "-OH" at the end indicates the free hydroxyl group of the carboxyl group at the C-terminus of Threonine.

Below is a diagram illustrating the chemical structure of the **H-Met-Thr-OH** dipeptide.





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Caption: Chemical structure of H-Met-Thr-OH dipeptide.

Quantitative Data Summary

The following table summarizes key quantitative data for the **H-Met-Thr-OH** dipeptide.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄ S	PubChem CID: 7021822[5]
Molecular Weight	250.32 g/mol	PubChem CID: 7021822[5]
IUPAC Name	(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid	PubChem CID: 7021822[5]

Experimental Protocols

Foundational & Exploratory





While this guide focuses on the theoretical structure, the synthesis and verification of **H-Met-Thr-OH** would typically involve the following experimental protocols.

5.1 Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing peptides like **H-Met-Thr-OH** is Solid-Phase Peptide Synthesis (SPPS).

- Resin Preparation: A suitable resin (e.g., Wang resin) is prepared, to which the C-terminal amino acid (Threonine), with its amino group protected (e.g., with Fmoc), is attached.
- Deprotection: The Fmoc protecting group on Threonine is removed using a mild base (e.g., piperidine in DMF).
- Coupling: The next amino acid (Methionine), with its amino group also protected, is activated (e.g., with HBTU/HOBt) and added to the resin to react with the free amino group of Threonine, forming the peptide bond.
- Washing: The resin is washed to remove unreacted reagents.
- Final Deprotection and Cleavage: Once the dipeptide is assembled, the N-terminal protecting group is removed, and the peptide is cleaved from the resin using a strong acid (e.g., trifluoroacetic acid), which also removes side-chain protecting groups.

5.2 Characterization

The identity and purity of the synthesized **H-Met-Thr-OH** dipeptide would be confirmed using standard analytical techniques.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to verify the molecular weight of the dipeptide, confirming it matches the expected value of 250.32 Da.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be employed to assess the purity of the synthesized peptide. A single, sharp peak would indicate a high-purity sample.





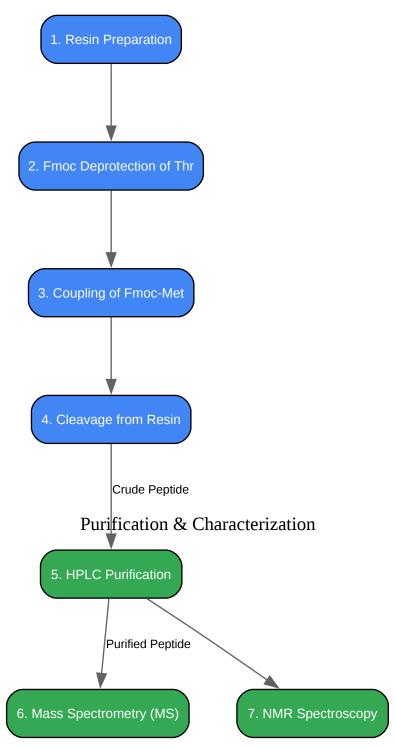


 Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they are consistent with the structure of H-Met-Thr-OH.

The following diagram illustrates a generalized workflow for the synthesis and characterization of the dipeptide.



Solid-Phase Peptide Synthesis



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Caption: Workflow for dipeptide synthesis and characterization.



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